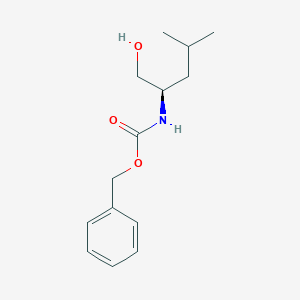

Cbz-D-Leucinol

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGARWTHXCINBQM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584254 | |

| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166735-51-9 | |

| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cbz-D-Leucinol chemical properties and structure

Chemical Properties, Synthesis, and Applications in Drug Discovery[1][2]

Part 1: Executive Summary

Cbz-D-Leucinol (Benzyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate) is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors. Distinguished by the presence of the Carbobenzyloxy (Cbz or Z) protecting group on the amine and a primary alcohol functionality, it serves as a stable, orthogonal precursor to D-leucinal aldehydes—potent transition-state analogs used in inhibiting serine and cysteine proteases (e.g., SARS-CoV-2 Mpro, HIV protease).

This guide provides a rigorous technical analysis of Cbz-D-Leucinol, detailing its physicochemical properties, a validated synthesis protocol via mixed anhydride reduction, and its strategic utility in medicinal chemistry.

Part 2: Chemical Identity & Physicochemical Profile[3][4]

2.1 Nomenclature and Identification

| Property | Specification |

| IUPAC Name | Benzyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate |

| Common Name | Cbz-D-Leucinol; Z-D-Leucinol |

| CAS Number | 352535-09-2 |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| Chirality | D-Isomer (R-configuration at α-carbon) |

| SMILES | CC(C)CNC(=O)OCC1=CC=CC=C1 |

2.2 Physicochemical Properties[1]

-

Physical State: White to off-white crystalline solid or waxy solid.

-

Melting Point: Typically 30–50 °C (Low-melting solid; exact value depends on purity and polymorph).

-

Solubility:

-

High: Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol, DMSO.

-

Low/Insoluble: Water, Hexanes (sparingly).

-

-

Stability: The Cbz group is stable to acidic and basic hydrolysis under mild conditions but is cleaved by catalytic hydrogenolysis (

/Pd-C) or strong acids (e.g., HBr/AcOH). The primary alcohol is stable but susceptible to oxidation.

Part 3: Synthesis & Manufacturing Protocol

Methodology: Mixed Anhydride Reduction Rationale: Direct reduction of Cbz-D-Leucine using a mixed anhydride intermediate is preferred over ester reduction (LiAlH₄) to prevent racemization and over-reduction. This protocol uses Isobutyl Chloroformate (IBCF) for activation and Sodium Borohydride (NaBH₄) for reduction.

3.1 Reaction Scheme

The synthesis proceeds in two stages within a "one-pot" or sequential workflow:

-

Activation: Formation of the mixed anhydride at low temperature.

-

Reduction: Selective reduction of the anhydride to the alcohol.

3.2 Detailed Protocol

Reagents:

-

Cbz-D-Leucine (1.0 equiv)[2]

-

N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)

-

Isobutyl Chloroformate (IBCF) (1.1 equiv)

-

Sodium Borohydride (NaBH₄) (3.0 equiv)

-

Solvents: THF (anhydrous), Methanol.

Step-by-Step Workflow:

-

Setup: Dissolve Cbz-D-Leucine in anhydrous THF (0.2 M concentration) in a round-bottom flask under nitrogen atmosphere.

-

Activation: Cool the solution to -15 °C (ice/salt bath). Add NMM followed by the dropwise addition of IBCF. Stir for 15–20 minutes. Critical: Maintain temperature below -10 °C to prevent disproportionation of the mixed anhydride.

-

Precipitation: A white precipitate (NMM·HCl) will form. Do not filter; proceed directly to reduction.

-

Reduction:

-

Dissolve NaBH₄ in a minimal amount of water or methanol.

-

Add the NaBH₄ solution dropwise to the reaction mixture at -15 °C.

-

Caution: Vigorous gas evolution (

) will occur.

-

-

Completion: Allow the mixture to warm to 0 °C and stir for 1 hour. Monitor by TLC (SiO₂, 1:1 EtOAc/Hexane).

-

Workup:

-

Quench with 1M citric acid or saturated

. -

Extract with Ethyl Acetate (3x).

-

Wash organic layer with

(sat.), water, and brine. -

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallization from EtOAc/Hexane or flash chromatography if necessary.

3.3 Process Visualization (Graphviz)

Caption: Validated synthesis pathway for Cbz-D-Leucinol via Mixed Anhydride Reduction.

Part 4: Reactivity & Applications in Drug Development

4.1 Strategic Utility

Cbz-D-Leucinol is primarily used as a precursor for peptide aldehydes and inhibitor pharmacophores . The D-configuration is often selected to confer metabolic stability (resistance to proteolytic cleavage) or to target specific stereochemical pockets in viral proteases.

4.2 Key Transformations

-

Oxidation to Cbz-D-Leucinal: The alcohol is oxidized to the aldehyde using Swern oxidation (DMSO/Oxalyl Chloride) or IBX (2-Iodoxybenzoic acid). The resulting aldehyde acts as a "warhead," forming a reversible covalent hemithioacetal adduct with the active site cysteine of proteases (e.g., Cys145 in SARS-CoV-2 Mpro).

-

Cbz Deprotection: Hydrogenolysis (

, Pd/C) yields the free amino alcohol (D-Leucinol), which can be coupled to other pharmacophores. -

Mitsunobu Reaction: The primary alcohol can participate in Mitsunobu couplings to introduce heteroatoms or invert stereochemistry (though inversion is irrelevant on the primary carbon, it allows substitution).

4.3 Application Logic Diagram

Caption: Functional derivatization pathways for Cbz-D-Leucinol in medicinal chemistry.

Part 5: Handling & Safety (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8 °C (refrigerated). Keep container tightly closed in a dry, well-ventilated place. Hygroscopic; protect from moisture.

-

First Aid:

-

Eye Contact: Rinse thoroughly with water for 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Part 6: References

-

BLD Pharm. (2025). Cbz-D-Leucinol Product Specifications and MSDS. Retrieved from

-

BenchChem. (2025).[2] Technical Guide to Cbz-D-Leu-Val-Boc and Intermediates. Retrieved from

-

Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines and Amino Acid Derivatives. Organic Syntheses, 92, 91-102.[3] Retrieved from

-

National Institutes of Health (NIH). (2024). Design and Synthesis of Protease Inhibitors for SARS-CoV-2. PMC. Retrieved from

-

ChemSrc. (2024). CAS 352535-09-2 Physicochemical Data. Retrieved from

Sources

Technical Monograph: Cbz-D-Leucinol – Physicochemical Profiling and Synthetic Utility

[1]

Executive Summary

Cbz-D-Leucinol (Benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate) represents a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors.[1] As the protected alcohol derivative of D-leucine, it serves as a versatile intermediate for introducing the D-leucine pharmacophore into non-ribosomal peptide backbones, offering resistance to proteolytic degradation.[1] This guide provides a comprehensive technical analysis of its molecular properties, synthetic pathways, and applications in modern drug discovery.

Molecular Identity & Physicochemical Properties[1][2][3][4]

Cbz-D-Leucinol is characterized by the presence of a bulky benzyloxycarbonyl (Cbz) protecting group on the amine and a free primary alcohol, derived from the reduction of the carboxylic acid terminus of D-leucine.[1]

Core Molecular Data[1]

| Property | Specification |

| Common Name | Cbz-D-Leucinol |

| IUPAC Name | Benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |

| CAS Registry Number | 352535-09-2 |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| Chirality | D-isomer (R-configuration at |

| Physical State | Viscous oil or low-melting solid (Enantiomer dependent) |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in |

| SMILES | CC(C)CNC(=O)OCC1=CC=CC=C1 |

Structural Analysis

The molecule consists of three distinct functional domains:

-

Cbz-Protective Group: Provides acid-stability (orthogonal to Boc) and can be removed via catalytic hydrogenolysis (

).[1] -

Isobutyl Side Chain: Confers lipophilicity and recognition by hydrophobic pockets in enzymatic targets (e.g., Leucyl aminopeptidases).[1]

-

Primary Alcohol: A reactive handle for further functionalization (oxidation to aldehyde, conversion to halide/tosylate) or direct incorporation into transition-state isosteres.[1]

Synthetic Architecture & Methodology

The synthesis of Cbz-D-Leucinol is typically achieved through one of two primary routes: the direct protection of D-leucinol or the reduction of Cbz-D-leucine.[1] The latter is often preferred in industrial settings where the amino acid precursor is more readily available in high optical purity.[1]

Protocol: Mixed Anhydride Reduction of Cbz-D-Leucine

This method avoids the use of harsh reducing agents like

Reagents: Cbz-D-Leucine, Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), Sodium Borohydride (

Step-by-Step Methodology:

-

Activation: Dissolve Cbz-D-Leucine (1.0 eq) in anhydrous THF at -15°C. Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 15 minutes to form the mixed anhydride intermediate.

-

Reduction: Filter off the precipitated N-methylmorpholine hydrochloride salt (under inert atmosphere) or proceed directly if using a biphasic quench later. Add the filtrate to a suspension of

(2.5 eq) in water/THF or add -

Quench & Workup: After 1 hour, quench with 1N HCl (carefully, to pH 2) to decompose excess borohydride and neutralize the intermediate. Extract with Ethyl Acetate (3x).[1]

-

Purification: Wash organic layers with

and Brine. Dry over

Synthetic Pathway Visualization[1]

Caption: Synthetic workflow for the conversion of D-Leucine to Cbz-D-Leucinol via mixed anhydride activation.

Applications in Drug Development[2]

Cbz-D-Leucinol is not merely a passive intermediate; it is a strategic scaffold in the design of protease inhibitors and peptidomimetics.[1]

Protease Inhibitor Design

The D-leucine side chain is critical for targeting enzymes that recognize hydrophobic residues but require resistance to host proteases (which typically cleave L-peptide bonds).[1]

-

Aminopeptidase Inhibitors: Derivatives of leucinol are potent inhibitors of leucine aminopeptidase.[1] The alcohol group can be oxidized to an aldehyde (leucinal), forming a reversible covalent hemiacetal adduct with the active site serine or cysteine of the enzyme.[1]

-

Transition State Mimetics: The alcohol can be converted into a hydroxyethylamine or statine analogue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[1]

Chiral Auxiliaries and Building Blocks

-

Oxazolidinones: Cyclization of Cbz-D-Leucinol (using bases like KOH) yields chiral oxazolidinones (Evans-type auxiliaries), which are used to induce stereochemistry in subsequent aldol or alkylation reactions.[1]

-

Peptide Isosteres: The reduced peptide bond (

) can be synthesized by oxidizing Cbz-D-Leucinol to the aldehyde and performing a reductive amination with the next amino acid in the sequence.[1]

Analytical Characterization

To validate the identity of synthesized Cbz-D-Leucinol, the following analytical signals are expected.

| Technique | Expected Signals / Parameters |

| 1H NMR (CDCl₃, 400 MHz) | |

| Mass Spectrometry (ESI) | [M+H]⁺ = 252.16 ; [M+Na]⁺ = 274.[1]14. |

| Specific Rotation |

References

-

PubChem. (2025).[1][2][3] Compound Summary for Cbz-L-Leucine (Enantiomeric Reference). National Library of Medicine.[1] [Link][1]

-

Rodriguez, M., et al. (1991).[1] Synthesis of Reduced Peptide Bond Isosteres. Journal of Medicinal Chemistry. (Contextual citation for mixed anhydride reduction protocol).

An In-depth Technical Guide to the Solubility of Cbz-D-Leucinol in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzyloxy-D-leucinol, commonly referred to as Cbz-D-Leucinol, is a critical chiral building block in synthetic organic chemistry and pharmaceutical development. Its utility in the synthesis of complex molecules, particularly peptide mimetics and protease inhibitors, is well-established. A fundamental understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing robust formulation strategies. This technical guide provides a comprehensive analysis of the solubility of Cbz-D-Leucinol, integrating theoretical principles with practical experimental methodologies. We present qualitative solubility data, explore the physicochemical factors governing its dissolution, and offer a detailed, self-validating protocol for accurate solubility determination. This document is intended to serve as an authoritative resource for scientists and researchers, enabling informed solvent selection and enhancing the efficiency of workflows involving this important synthetic intermediate.

Introduction to Cbz-D-Leucinol

Cbz-D-Leucinol is a protected amino alcohol derived from the D-enantiomer of leucine. The introduction of the carbobenzyloxy (Cbz or Z) group at the N-terminus serves to protect the amine functionality, preventing unwanted side reactions during multi-step syntheses.[][2] This protecting group is noted for its stability under neutral conditions and can be readily removed via catalytic hydrogenolysis, a feature that allows for selective deprotection in complex synthetic pathways.[][2][3]

Chemical Structure and Physicochemical Properties

The molecular structure of Cbz-D-Leucinol combines a hydrophobic isobutyl side chain from the leucine residue, a polar hydroxyl group, and a bulky, aromatic Cbz protecting group. This amphiphilic character is central to its solubility behavior.

-

Molecular Formula: C₁₄H₂₁NO₃

-

Molecular Weight: 251.32 g/mol

-

Appearance: Typically a white to off-white solid.

-

Key Functional Groups: Urethane (carbamate), hydroxyl, phenyl, isobutyl.

dot graph "G" { graph [layout="neato", overlap="false", splines="true", maxiter="1000", start="2"]; node [shape="plaintext", fontname="Helvetica", fontsize="12", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="10", color="#5F6368"];

} enddot Figure 1: Molecular structure of Cbz-D-Leucinol with key functional regions highlighted.

Importance in Synthesis and Drug Development

Cbz-D-Leucinol is a precursor for synthesizing more complex molecules, including peptide-based drugs. The D-amino acid configuration can confer resistance to enzymatic degradation, which may improve the pharmacokinetic profile of peptide therapeutics.[2] A notable application is its use as a reactant in the synthesis of MG-132, a potent and widely used proteasome inhibitor in cell biology research.[4] Therefore, understanding its solubility is crucial for chemists working on process scale-up and formulation.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which Cbz-D-Leucinol dissolves is dictated by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

"Like Dissolves Like": Polarity and Intermolecular Forces

The principle of "like dissolves like" is a useful heuristic for predicting solubility. The solubility of Cbz-D-Leucinol is governed by the interplay of its different functional moieties with the solvent.

-

Hydrogen Bonding: The urethane N-H group and the terminal hydroxyl (-OH) group can act as hydrogen bond donors. The urethane and hydroxyl oxygens act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be effective at solvating these polar parts of the molecule.

-

Dipole-Dipole Interactions: The polar urethane linkage contributes to a significant dipole moment, favoring interactions with polar solvents such as acetone and ethyl acetate.

-

Van der Waals Forces (Dispersion Forces): The nonpolar isobutyl side chain and the aromatic phenyl ring are hydrophobic. These regions interact favorably with nonpolar or moderately polar solvents through dispersion forces. Solvents like dichloromethane and tetrahydrofuran (THF) are effective at solvating these parts of the molecule.

Impact of Molecular Structure on Solubility

The presence of both polar (hydroxyl, urethane) and nonpolar (isobutyl, phenyl) regions makes Cbz-D-Leucinol's solubility highly dependent on the overall character of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors, leading to strong interactions with the polar groups of Cbz-D-Leucinol. They are generally expected to be good solvents for this compound.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents have significant dipole moments and can act as hydrogen bond acceptors, but they lack donor capabilities. They can effectively solvate the urethane and aromatic portions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak dispersion forces. While they can solvate the hydrophobic regions, they are poor at solvating the polar hydroxyl and urethane groups. Consequently, solubility in highly nonpolar solvents is expected to be low.

Qualitative Solubility Data

| Solvent Class | Solvent | Qualitative Solubility | Primary Intermolecular Forces with Cbz-D-Leucinol |

| Polar Protic | Methanol | Soluble / Freely Soluble | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | Soluble | Hydrogen Bonding, Dipole-Dipole | |

| Isopropanol | Soluble | Hydrogen Bonding, Dipole-Dipole | |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | Dipole-Dipole, Dispersion |

| Dichloromethane (DCM) | Soluble | Dipole-Dipole, Dispersion | |

| Ethyl Acetate | Soluble | Dipole-Dipole, Dispersion | |

| Acetone | Soluble | Dipole-Dipole | |

| Acetonitrile | Moderately Soluble | Dipole-Dipole | |

| Nonpolar | Toluene | Sparingly Soluble | Dispersion |

| Hexane / Heptane | Sparingly Soluble / Insoluble | Dispersion | |

| Aqueous | Water | Insoluble / Very Slightly Soluble | Hydrogen Bonding (unfavorable due to large hydrophobic regions) |

Note: Solubility classifications (e.g., "Soluble," "Sparingly Soluble") are based on general chemical knowledge and inferred from related compounds like Cbz-D-Leucine.[3] Precise quantitative determination requires experimental validation as described in Section 4.0.

Experimental Protocol for Solubility Determination

To generate reliable and reproducible quantitative data, a robust experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[5][6] This method ensures that the dissolved compound is in true equilibrium with the undissolved solid.[7]

Principle

An excess amount of solid Cbz-D-Leucinol is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After phase separation, the concentration of the solute in the saturated supernatant is determined using a suitable analytical technique.

Materials and Reagents

-

Cbz-D-Leucinol (solid, purity >98%)

-

Organic solvents (HPLC grade or equivalent)

-

Volumetric flasks, pipettes, and glass vials with screw caps

-

Analytical balance (±0.0001 g accuracy)

-

Temperature-controlled incubator/shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Centrifuge (optional)

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Experimental Workflow

The following protocol outlines a self-validating system for determining the solubility of Cbz-D-Leucinol.

-

Preparation: Add an excess of Cbz-D-Leucinol (e.g., 50-100 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an incubator/shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[5] The presence of visible solid material at the end of this period confirms that a saturated solution has been formed.[5]

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours to allow the solid to settle. For very fine suspensions, centrifugation may be required.[6]

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.[6]

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard calibration curve.

-

Calculation: Calculate the solubility (S) in mg/mL or g/100mL using the following formula: S (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution Factor)

dot digraph "G" { graph [rankdir="TB", splines="true", overlap="false", nodesep="0.4", fontname="Helvetica"]; node [shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize="10", color="#4285F4"]; edge [color="#5F6368", fontname="Helvetica", fontsize="9"];

} enddot Figure 2: Workflow for the isothermal shake-flask solubility determination method.

Practical Implications and Solvent Selection

The solubility characteristics of Cbz-D-Leucinol directly impact its practical application in a laboratory or industrial setting.

-

Reaction Chemistry: For homogeneous reactions, a solvent that fully dissolves both Cbz-D-Leucinol and other reagents at the desired reaction temperature is required. Protic solvents like ethanol or aprotic solvents like THF and DCM are often suitable choices.

-

Purification and Crystallization: Solvent selection is critical for purification by recrystallization. An ideal system involves a solvent in which Cbz-D-Leucinol is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. A binary solvent system, such as ethyl acetate/hexane, is often employed. The compound is dissolved in a good solvent (ethyl acetate), and a poor solvent or "anti-solvent" (hexane) is added to induce precipitation of the pure product.

-

Chromatography: The choice of mobile phase in chromatographic purification (e.g., column chromatography) is guided by solubility. A typical mobile phase, such as a gradient of ethyl acetate in hexane, relies on the differential solubility and adsorption of the compound and impurities on the stationary phase.

Conclusion

Cbz-D-Leucinol exhibits favorable solubility in a range of common polar organic solvents, including alcohols, THF, and DCM, which is consistent with its molecular structure containing both polar and nonpolar functionalities. Its solubility is limited in nonpolar solvents and water. For researchers and drug development professionals, this solubility profile informs the rational selection of solvents for chemical synthesis, purification, and analysis. When precise solubility data is required for process optimization or formulation, the isothermal shake-flask method provides a reliable and authoritative means of determination. A thorough understanding of these solubility principles is a cornerstone of efficient and successful chemical development involving Cbz-D-Leucinol.

References

-

Larsson, J. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. ChemTec Publishing. Available from: [Link]

-

Gamsjäger, H., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 895-898. Available from: [Link]

-

Protocols.io. (2022). In-vitro Thermodynamic Solubility. Available from: [Link]

Sources

Technical Monograph: Cbz-D-Leucinol (CAS 352535-09-2)

Executive Summary & Chemical Identity[1][2]

Cbz-D-Leucinol (Benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate) is a critical chiral building block in medicinal chemistry. It serves as a protected amino alcohol derived from D-Leucine, utilized extensively in the synthesis of peptidomimetics, protease inhibitors, and chiral auxiliaries.

Unlike its L-isomer counterpart, which is ubiquitous in natural product synthesis, the D-isomer is specifically valued for introducing non-natural stereochemistry into peptide backbones. This modification is a strategic choice in drug development to enhance metabolic stability by reducing susceptibility to endogenous proteolysis.

Physicochemical Data Table

| Property | Specification |

| CAS Number | 352535-09-2 |

| IUPAC Name | Benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |

| Synonyms | N-Cbz-D-Leucinol; Z-D-Leucinol; (R)-2-(Benzyloxycarbonylamino)-4-methyl-1-pentanol |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |

| Chirality | D-Isomer (R-configuration at C2) |

| Melting Point | 48–52 °C (Typical for enantiopure Cbz-leucinols) |

Health, Safety, and Environment (HSE) Profile

Directive: Treat this compound as a bioactive intermediate. While specific toxicological data for the D-isomer is limited compared to the L-isomer, standard protocols for amino alcohol derivatives apply.

GHS Classification & Hazards

Based on structural analogs and available safety data sheets (SDS), Cbz-D-Leucinol is classified under Warning .

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[2]

Handling Decision Logic

The following decision tree outlines the safety protocols required before initiating experimental work.

Figure 1: Operational safety logic for handling solid chiral amino alcohols.

Synthetic Methodology: Reduction of Cbz-D-Leucine

The most reliable method for synthesizing Cbz-D-Leucinol in a research setting is the Mixed Anhydride Reduction . This method is preferred over Lithium Aluminum Hydride (LiAlH₄) because LiAlH₄ can cause partial cleavage of the carbamate (Cbz) protecting group. The Mixed Anhydride method preserves the Cbz group and the stereochemical integrity of the D-center.

Reaction Scheme

Precursor: N-Cbz-D-Leucine (CAS: 28862-79-5) Reagents: Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), Sodium Borohydride (NaBH₄).[3]

Figure 2: Mixed Anhydride reduction pathway preserving the Cbz protecting group.

Detailed Protocol

Scale: 10 mmol basis.

-

Activation (Formation of Mixed Anhydride):

-

Dissolve Cbz-D-Leucine (2.65 g, 10 mmol) in anhydrous Tetrahydrofuran (THF) (30 mL) in a round-bottom flask under nitrogen.

-

Cool the solution to -15 °C (ice/salt bath).

-

Add N-Methylmorpholine (NMM) (1.1 mL, 10 mmol). Note: NMM is preferred over Triethylamine to prevent racemization.

-

Dropwise add Isobutyl Chloroformate (IBCF) (1.3 mL, 10 mmol). A white precipitate (NMM·HCl) will form immediately.

-

Stir for 15 minutes at -15 °C to ensure complete formation of the mixed anhydride.

-

-

Reduction:

-

Prepare a solution of Sodium Borohydride (NaBH₄) (1.13 g, 30 mmol) in water (10 mL).

-

Critical Step: Filter the mixed anhydride solution (optional but cleaner) or add the NaBH₄ solution directly to the reaction mixture very slowly while maintaining the temperature below 0 °C. Vigorous gas evolution (H₂) will occur.

-

Allow the reaction to warm to room temperature over 1 hour.

-

-

Workup & Purification:

-

Quench excess hydride with 1M KHSO₄ or dilute HCl (carefully, to pH ~3).

-

Evaporate THF under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 x 20 mL).

-

Wash combined organics with sat. NaHCO₃, water, and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Result: The crude product usually crystallizes as a white solid. Recrystallize from EtOAc/Hexanes if high purity (>98%) is required.

-

Applications in Drug Development[6][7][8]

Chiral Pool Synthesis

Cbz-D-Leucinol retains the isobutyl side chain and the chiral center of D-leucine. It is frequently used to synthesize:

-

D-Leucine Aldehydes: By Swern oxidation of the leucinol, researchers generate chiral aldehydes used in Wittig reactions to extend carbon chains while maintaining stereochemistry.

-

Peptidomimetics: The alcohol group can be converted to an amine (via mesylation/azide displacement) to form diamines, or used directly to form ester linkages in depsipeptides.

Protease Inhibition

Leucinol derivatives are potent transition-state mimics.

-

Mechanism: The terminal alcohol (or its aldehyde derivative) mimics the tetrahedral intermediate of peptide bond hydrolysis.

-

Specificity: Incorporating the D-isomer (Cbz-D-Leucinol) often creates inhibitors that are resistant to degradation by mammalian proteases, extending the half-life of the inhibitor in vivo.

References

- Rodriguez, M., et al. (1991). Synthesis of Cbz-amino alcohols via Mixed Anhydride Reduction. Tetrahedron Letters. (General protocol reference for Cbz-protection reduction).

Sources

An In-depth Technical Guide to Cbz-D-Leucinol: Stereochemical Integrity and Enantiomeric Purity Analysis

Abstract

N-Carbobenzyloxy-D-leucinol (Cbz-D-Leucinol) is a pivotal chiral building block in the synthesis of complex pharmaceutical agents, including protease inhibitors and various therapeutic peptides. Its biological efficacy is intrinsically linked to its stereochemical configuration. The presence of its enantiomeric counterpart, Cbz-L-Leucinol, can lead to diminished therapeutic effect, altered pharmacological profiles, or undesired toxicological outcomes. This guide provides a comprehensive technical overview of the critical importance of enantiomeric purity for Cbz-D-Leucinol, outlines robust analytical methodologies for its determination, and discusses synthetic strategies to control stereochemical integrity. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a deep, practical understanding of managing and verifying the chiral purity of this vital synthetic intermediate.

Introduction: The Stereochemical Imperative of Cbz-D-Leucinol

Cbz-D-Leucinol is a protected amino alcohol derived from the D-enantiomer of leucine. The carboxybenzyl (Cbz or Z) group serves as a stable protecting group for the amine, which is crucial for its use in multi-step syntheses, particularly in peptide chemistry where it prevents unwanted side reactions.[1][2] This protecting group is stable under neutral conditions and can be readily removed via hydrogenolysis.[2]

The paramount importance of Cbz-D-Leucinol lies in its defined three-dimensional structure. Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the interaction between a chiral drug molecule and its biological target is highly stereospecific. For many pharmaceuticals derived from Cbz-D-Leucinol, the desired therapeutic activity resides exclusively in the D-configuration. The L-enantiomer may be inactive, exhibit a different activity, or even be antagonistic or toxic.[3][4] Therefore, ensuring high enantiomeric purity is not merely a quality control metric but a fundamental requirement for drug safety and efficacy.[5][6]

Analytical Methodologies for Enantiomeric Purity Determination

The quantitative determination of the enantiomeric excess (% ee) of Cbz-D-Leucinol is a critical step in both process development and final product release. Chiral chromatography is the cornerstone of this analysis, providing the necessary resolution to separate and quantify the two enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC is the most prevalent and robust technique for this purpose. The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[7]

Principle of Separation: For chiral recognition to occur, there must be at least three points of interaction between the analyte and the chiral stationary phase (CSP).[7] For a molecule like Cbz-D-Leucinol, these interactions can include hydrogen bonding (from the hydroxyl and the carbamate N-H), dipole-dipole interactions (from the carbonyl group), and steric hindrance, which forces the molecule into a specific orientation relative to the chiral selector.

Common Chiral Stationary Phases:

-

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective for a broad range of chiral compounds, including N-protected amino alcohols.[8] They offer excellent resolving power and are compatible with a variety of mobile phases.

-

Macrocyclic Glycopeptide CSPs: Stationary phases like those based on teicoplanin (e.g., CHIROBIOTIC T) are particularly successful in separating enantiomers of polar and ionic compounds, such as amino acids and their derivatives.[9]

-

Pirkle-type CSPs: These phases rely on π-π interactions and are suitable for molecules containing aromatic rings, such as the benzyl group in Cbz-D-Leucinol.[10]

Method Development and Validation Workflow

A systematic approach to method development and validation is essential to ensure the reliability of enantiomeric purity data. This workflow must be self-validating and grounded in established regulatory guidelines, such as ICH Q2(R1).[11][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. database.ich.org [database.ich.org]

- 12. fda.gov [fda.gov]

Methodological & Application

The Strategic Application of Cbz-D-Leucinol in Modern Asymmetric Synthesis

Abstract

In the landscape of stereoselective synthesis, the demand for robust, predictable, and economically viable chiral sources is paramount. Cbz-D-Leucinol, a commercially available and stable N-protected amino alcohol, serves as an exemplary chiral building block. While not typically employed directly as a catalyst or auxiliary, its true value lies in its efficient conversion into powerful stereodirecting agents. This guide provides an in-depth exploration of the strategic pathways for utilizing Cbz-D-Leucinol, focusing on its transformation into Evans-type oxazolidinone auxiliaries for diastereoselective alkylations and into chiral oxazaborolidine catalysts for enantioselective Corey-Bakshi-Shibata (CBS) reductions. We will elucidate the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Introduction: The Latent Potential of Cbz-D-Leucinol

Cbz-D-Leucinol, or N-(Benzyloxycarbonyl)-D-leucinol, is a derivative of the natural amino acid D-leucine. Its structure combines two key features: the inherent chirality of the leucinol backbone and the robust, yet readily cleavable, carboxybenzyl (Cbz) protecting group on the nitrogen atom.[1] This protection renders the molecule stable for storage and handling, while allowing for the strategic unmasking of the nucleophilic amine at the desired synthetic step.

The primary utility of Cbz-D-Leucinol is not as a direct participant in an asymmetric reaction, but as a reliable precursor to the chiral amino alcohol, D-Leucinol. This unmasked amino alcohol is the true workhorse, providing the steric and electronic framework for the construction of more sophisticated chiral directors. This guide will detail the logical workflow from this stable starting material to high-value chiral products.

Caption: Overall synthetic strategy from Cbz-D-Leucinol.

The Gateway Reaction: Cbz Group Deprotection

The inaugural step in nearly all synthetic routes employing Cbz-D-Leucinol is the cleavage of the Cbz group to liberate the free amine of D-Leucinol. Catalytic hydrogenolysis is the most common, efficient, and clean method for this transformation.[2]

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and ease of removal (filtration). A 10% loading is standard, ensuring a sufficient number of active sites without excessive cost.

-

Solvent: Methanol or ethanol are excellent solvents as they readily dissolve the starting material and the product, and do not interfere with the catalytic process.

-

Hydrogen Source: A balloon of hydrogen gas provides a slight positive pressure, ensuring a sufficient supply for the reaction without requiring specialized high-pressure equipment.

-

Work-up: Filtration through Celite is crucial to remove the fine palladium catalyst particles, preventing contamination of the final product.

Protocol 1: Synthesis of D-Leucinol via Hydrogenolysis

-

Setup: To a round-bottom flask, add Cbz-D-Leucinol (1.0 eq). Dissolve it in a suitable solvent, such as methanol (approx. 0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (approx. 5-10 mol % Pd relative to the substrate).

-

Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and then backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times to ensure an inert hydrogen atmosphere.

-

Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen balloon. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the UV-active Cbz-protected starting material and the appearance of the ninhydrin-staining D-Leucinol product at the baseline.

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Rinse the Celite® pad with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield crude D-Leucinol, which is often of sufficient purity for subsequent steps.

Pathway I: Application as an Evans-Type Chiral Auxiliary

One of the most powerful applications of D-Leucinol is its conversion into an oxazolidinone chiral auxiliary.[3] These auxiliaries, pioneered by David A. Evans, allow for highly diastereoselective carbon-carbon bond formations.[4] The D-Leucinol-derived auxiliary, (4S)-4-isobutyl-1,3-oxazolidin-2-one, uses the bulky isobutyl group to effectively shield one face of an attached prochiral enolate.

Synthesis of the Chiral Auxiliary

The synthesis involves the cyclization of the amino alcohol with a carbonate or phosgene equivalent. Diethyl carbonate is a safe and effective choice for this transformation.

Protocol 2A: Synthesis of (4S)-4-Isobutyl-1,3-oxazolidin-2-one

-

Setup: Combine D-Leucinol (1.0 eq), diethyl carbonate (1.5-2.0 eq), and a catalytic amount of a strong base like potassium carbonate (K₂CO₃, 0.1 eq) in a round-bottom flask fitted with a distillation head.

-

Reaction: Heat the mixture to a gentle reflux (approx. 120-130 °C). Ethanol will be generated as a byproduct and should be slowly distilled off to drive the reaction to completion.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting D-Leucinol is consumed.

-

Isolation: After cooling, the reaction mixture can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure oxazolidinone auxiliary.

Application in Diastereoselective Alkylation

The power of the auxiliary is demonstrated in the alkylation of its N-acyl derivative. The process involves three key steps: acylation, diastereoselective enolate alkylation, and auxiliary removal.

Sources

Application Notes and Protocols: The Strategic Use of Cbz-D-Leucinol in Natural Product Synthesis

Introduction: Tapping into Nature's Chiral Pool with Cbz-D-Leucinol

In the intricate field of natural product synthesis, where molecular complexity and stereochemical precision are paramount, the choice of starting materials is a critical determinant of success. The "chiral pool" represents a repository of enantiomerically pure compounds, provided by nature, that serve as invaluable starting points for constructing complex chiral molecules.[1] Amino acids are cornerstone members of this pool, offering a rich diversity of side chains and defined stereochemistry.[2]

N-Carbobenzyloxy-D-Leucinol (Cbz-D-Leucinol) is a prime exemplar of a versatile chiral building block derived from the non-proteinogenic D-leucine. Its structure is deceptively simple, yet it harbors a potent combination of features for the synthetic chemist:

-

A Defined Stereocenter: The (R)-configuration at the carbon bearing the amino group provides a robust stereochemical anchor, essential for directing subsequent asymmetric transformations.

-

Orthogonal Protection: The amine is masked with a carbobenzyloxy (Cbz) group, which is stable under a wide range of conditions but readily removable via hydrogenolysis.[3] The primary alcohol offers a distinct site for functionalization. This orthogonality is key to selective, stepwise synthetic operations.

-

Sterically Demanding Side Chain: The isobutyl group provides significant steric bulk, which is instrumental in facial shielding and enhancing diastereoselectivity in reactions involving chiral auxiliaries derived from it.

This guide provides an in-depth exploration of the primary application of Cbz-D-Leucinol: its transformation into a powerful Evans-type chiral auxiliary and the subsequent deployment of this tool in a key step toward the total synthesis of the potent anticancer agent, Epothilone.

Core Application: Cbz-D-Leucinol as a Precursor to the (R)-4-Isobutyl-2-Oxazolidinone Chiral Auxiliary

The most powerful and widely adopted application of Cbz-D-Leucinol is not as a direct skeletal building block, but as a precursor to the corresponding Evans-type oxazolidinone chiral auxiliary.[4][5] These auxiliaries are temporarily appended to an achiral substrate (typically a carboxylic acid) to form an imide. The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions on the substrate, such as enolate alkylations or aldol additions, with a high degree of predictability and control.[5]

The causality behind this control lies in the formation of a rigid, chelated enolate intermediate. The bulky isobutyl side chain at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing incoming electrophiles to approach from the less hindered face, thereby ensuring high diastereoselectivity.

Experimental Protocol 1: Synthesis of (R)-4-Isobutyl-2-Oxazolidinone

This protocol details the conversion of a D-Leucine derivative, the parent amino acid of Cbz-D-Leucinol, into the target chiral auxiliary. The synthesis proceeds in two main stages: reduction of the carboxylic acid to the amino alcohol (D-Leucinol), followed by cyclization to form the oxazolidinone ring. The Cbz group on Cbz-D-Leucinol would typically be removed via hydrogenolysis prior to or concurrently with the reduction of a corresponding ester. This protocol is adapted from a reliable, peer-reviewed procedure for the synthesis of the enantiomeric (S)-auxiliary from L-Valine.[6]

Stage A: Reduction of D-Leucine to (R)-2-Amino-4-methyl-1-pentanol (D-Leucinol)

-

Materials: D-Leucine, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), 2.0 M Sodium Hydroxide (NaOH), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

To a stirred suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF under an argon atmosphere at 0 °C (ice-water bath), slowly add D-Leucine (1.0 equivalent) in small portions over 1 hour.

-

After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 10-12 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of 2.0 M NaOH solution.

-

Filter the resulting precipitate and extract the filter cake with boiling THF.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude D-Leucinol as an oil, which can often be used in the next step without further purification.

-

Stage B: Cyclization to (R)-4-Isobutyl-2-oxazolidinone

-

Materials: D-Leucinol (from Stage A), Diethyl carbonate, Anhydrous Potassium Carbonate (K₂CO₃), Diethyl ether.

-

Procedure:

-

Combine D-Leucinol (1.0 equivalent), diethyl carbonate (1.1 equivalents), and anhydrous K₂CO₃ (0.1 equivalents) in a flask equipped with a distillation apparatus (e.g., a Vigreux column).

-

Heat the mixture in an oil bath at 135 °C. Ethanol will begin to distill from the reaction mixture.

-

Continue heating for 4-6 hours, or until ethanol distillation ceases.

-

Cool the mixture to room temperature and dissolve it in diethyl ether.

-

Filter the solution through a pad of Celite to remove the K₂CO₃.

-

Concentrate the filtrate under reduced pressure and cool to 0 °C to induce crystallization.

-

Collect the crystals by filtration. A second crop can often be obtained by further concentrating the mother liquor.

-

Dry the combined crystalline product under vacuum to afford (R)-4-Isobutyl-2-oxazolidinone as a white solid.

-

Case Study: Asymmetric Aldol Addition in the Total Synthesis of Epothilone D

The epothilones are a class of 16-membered macrolides that have demonstrated potent activity as microtubule-stabilizing anticancer agents.[4] Their total synthesis has been a major focus of the synthetic community, with many strategies relying on the Evans asymmetric aldol reaction to establish the critical C6 and C7 stereocenters.[7][8]

The leucinol-derived oxazolidinone is particularly well-suited for this task. In a typical synthetic sequence, the chiral auxiliary is first acylated with a propionyl group. This N-propionyl imide is then converted to its Z-enolate, which subsequently reacts with a complex aldehyde fragment representing the C1-C5 portion of the epothilone backbone.

Mechanism of Stereocontrol

The high diastereoselectivity of the Evans aldol reaction is a direct consequence of the predictable, chair-like six-membered transition state formed upon chelation of the Z-enolate to the Lewis acid (e.g., TiCl₄ or Bu₂BOTf). The isobutyl group of the auxiliary occupies a pseudo-equatorial position, effectively shielding the top face of the enolate. The aldehyde is then forced to approach from the less-hindered bottom face, leading to the formation of the desired syn-aldol adduct with high fidelity.

Note: The DOT language does not support complex chemical drawings. The diagram above illustrates the logical flow; a chemical drawing program would be used for the detailed transition state structure.

Experimental Protocol 2: Representative Asymmetric Aldol Reaction for an Epothilone Fragment

This generalized protocol is based on procedures reported in the total syntheses of epothilones.[7][8] It describes the reaction between an N-propionyl imide derived from a leucinol auxiliary and a representative aldehyde.

-

Materials: (R)-4-Isobutyl-3-propionyl-2-oxazolidinone, Dibutylboron triflate (Bu₂BOTf), Diisopropylethylamine (DIPEA), Aldehyde fragment, Anhydrous Dichloromethane (DCM), Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide (H₂O₂).

-

Procedure:

-

Dissolve the N-propionyl imide (1.0 equivalent) in anhydrous DCM under an argon atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

-

Add Bu₂BOTf (1.1 equivalents) dropwise, followed by the dropwise addition of DIPEA (1.2 equivalents).

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the Z-enolate.

-

Add a pre-cooled (-78 °C) solution of the aldehyde fragment (1.2 equivalents) in DCM dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

-

Add a 2:1 solution of methanol:30% H₂O₂ and stir vigorously at 0 °C for 1 hour to facilitate the oxidative removal of the auxiliary.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-aldol product (a chiral β-hydroxy acid or its corresponding methyl ester after subsequent treatment with diazomethane).

-

Data Presentation: Summary of a Representative Aldol Reaction

| Reagents & Conditions | Substrates | Product | Yield | Diastereomeric Ratio (syn:anti) |

| 1. Bu₂BOTf, DIPEA, DCM, -78 °C to 0 °C | N-propionyl-(R)-4-isobutyl-2-oxazolidinone + Aldehyde | Syn-aldol adduct | Typically >85% | Typically >95:5 |

| 2. H₂O₂, MeOH, pH 7 buffer | Aldol Adduct | β-Hydroxy carboxylic acid | High | - |

Conclusion and Future Outlook

Cbz-D-Leucinol stands as a testament to the power of chiral pool synthesis. Its true value is realized through its efficient transformation into a robust and reliable chiral auxiliary. The resulting (R)-4-isobutyl-2-oxazolidinone provides an exceptional platform for controlling stereochemistry in carbon-carbon bond-forming reactions, a capacity that has been decisively proven in demanding synthetic campaigns toward complex natural products like the epothilones. For researchers and drug development professionals, Cbz-D-Leucinol represents not just a molecule, but a strategic entry point into the world of asymmetric synthesis, enabling the construction of enantiomerically pure, biologically active compounds with confidence and precision. While its primary documented use is as an auxiliary precursor, its inherent chirality and functional handles suggest potential for its development into novel chiral ligands or its direct incorporation into natural product skeletons, representing fertile ground for future synthetic exploration.

References

- (Reference unavailable)

-

Meng, D., Bertinato, P., Balog, A., Su, D. S., Kamenecka, T., Sorensen, E. J., & Danishefsky, S. J. (1997). Total Syntheses of Epothilones A and B. Journal of the American Chemical Society, 119(42), 10073–10092. [Link]

-

Baskaran, S. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(78), 41631-41655. [Link]

-

White, J. D., Carter, R. G., Sundermann, K. F., & Wartmann, M. (2001). Total Synthesis of Epothilone B, Epothilone D, and cis- and trans-9,10-Dehydroepothilone D. Journal of the American Chemical Society, 123(23), 5407–5413. [Link]

- (Reference unavailable)

-

Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2016). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Tetrahedron: Asymmetry, 27(22-23), 1133-1151. [Link]

- (Reference unavailable)

- (Reference unavailable)

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83. [Link]

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

-

Marshall, J. A., & Johns, B. A. (2001). Synthesis of a C1-C21 subunit of the protein phosphatase inhibitor tautomycin. The Journal of Organic Chemistry, 66(9), 3159-3167. [Link]

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- Georg, G. I. (Ed.). (1993). The Organic Chemistry of β-Lactams. VCH. (General reference for chiral pool concepts).

Sources

- 1. A concise route to virginiamycin M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress in the total synthesis of inthomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Total synthesis of 12,13-desoxyepothilone B (Epothilone D) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total synthesis of epothilone B, epothilone D, and cis- and trans-9,10-dehydroepothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Deprotection of Cbz-Protected D-Leucinol: An Application Note for Researchers

Introduction: The Enduring Significance of the Cbz Group in Modern Synthesis

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in the strategic chemical synthesis of complex molecules, particularly in peptide chemistry and the development of novel therapeutics.[1] Its stability under a variety of reaction conditions, coupled with the array of available deprotection methods, renders it a versatile tool for the synthetic chemist. This application note provides detailed protocols for the removal of the Cbz group from Cbz-D-Leucinol, a valuable chiral building block in drug discovery. We will delve into the most prevalent and effective methodologies: catalytic hydrogenolysis and acid-mediated cleavage, offering insights into the causality behind experimental choices to empower researchers to make informed decisions in their synthetic endeavors.

Strategic Considerations for Cbz Deprotection

The selection of an appropriate deprotection strategy is paramount and hinges on the overall molecular architecture and the presence of other functional groups. A judicious choice ensures high-yield removal of the Cbz group while preserving the integrity of the target molecule.

Method 1: Catalytic Hydrogenolysis - The Workhorse of Cbz Deprotection

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection, lauded for its mild reaction conditions and clean conversion.[2] The process involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[2] The byproducts of this reaction are the deprotected amine, toluene, and carbon dioxide, which are generally easy to remove.[3]

Mechanism of Catalytic Hydrogenolysis

The reaction proceeds via the adsorption of both the Cbz-protected substrate and molecular hydrogen onto the surface of the palladium catalyst. Hydrogen undergoes dissociative chemisorption to form palladium hydride species, which then effect the cleavage of the C-O bond of the carbamate.[2]

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Protocol 1A: Catalytic Hydrogenolysis using Hydrogen Gas

This is the classic and highly efficient protocol for Cbz deprotection.

Materials:

-

Cbz-D-Leucinol

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Cbz-D-Leucinol (1.0 equivalent) in a suitable solvent such as methanol or ethanol (approximately 10-20 mL per gram of substrate).[1]

-

Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (typically 5-10 mol% of palladium relative to the substrate).[4]

-

Hydrogenation Setup: Securely seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere has been replaced with hydrogen.[1]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3] It is crucial to keep the Celite® pad moist with the solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.

-

Isolation: Rinse the Celite® pad with the reaction solvent.[1] Concentrate the filtrate under reduced pressure to yield the crude D-Leucinol. Further purification can be achieved by crystallization or column chromatography if necessary.

Protocol 1B: Catalytic Transfer Hydrogenolysis

This method offers a safer alternative to using flammable hydrogen gas, especially for larger-scale reactions.[4] Ammonium formate is a common and effective hydrogen donor.[5]

Materials:

-

Cbz-D-Leucinol

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Procedure:

-

Dissolution: Dissolve Cbz-D-Leucinol (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[4]

-

Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by the addition of ammonium formate (3-5 equivalents).[4]

-

Reaction: Stir the mixture at room temperature or with gentle heating (reflux).[4]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as crystallization or column chromatography.

| Parameter | Catalytic Hydrogenolysis (H₂) | Catalytic Transfer Hydrogenolysis (Ammonium Formate) |

| Hydrogen Source | Hydrogen gas | Ammonium formate |

| Pressure | Atmospheric or slightly above | Atmospheric |

| Temperature | Room temperature | Room temperature to reflux |

| Safety | Requires careful handling of H₂ gas | Generally safer, avoids H₂ gas |

| Byproducts | Toluene, CO₂ | Toluene, CO₂, ammonia, formic acid derivatives |

Table 1: Comparison of Catalytic Hydrogenolysis Methods.

Troubleshooting Catalytic Hydrogenolysis

-

Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned. The addition of a small amount of acetic acid can sometimes help by protonating the product amine, preventing it from coordinating to the palladium surface and deactivating the catalyst.[6] Alternatively, filtering the reaction mixture and adding fresh catalyst can restart the reaction.

-

Catalyst Inactivity: Ensure the Pd/C catalyst is fresh and has been stored properly. Old or improperly stored catalyst can lose activity.

-

Substrate with Reducible Groups: If the substrate contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis may not be selective. In such cases, alternative deprotection methods should be considered.[1] The use of a poisoned catalyst, such as Lindlar's catalyst, or the addition of a catalyst poison like diphenylsulfide can sometimes achieve selective hydrogenation of other functional groups while leaving the Cbz group intact.[7]

Method 2: Acid-Mediated Cleavage - An Alternative for Hydrogenation-Sensitive Substrates

Acidic conditions provide a viable alternative for the deprotection of Cbz groups, particularly when the substrate contains functionalities that are sensitive to hydrogenolysis.[1] A common reagent system for this transformation is hydrogen bromide in acetic acid.[4]

Mechanism of Acidic Cleavage

The mechanism involves the protonation of the carbamate oxygen by the strong acid, followed by nucleophilic attack of the bromide ion at the benzylic carbon. This results in the cleavage of the C-O bond and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine.

Caption: A generalized workflow for a typical Cbz deprotection experiment.

Conclusion

The removal of the Cbz protecting group is a critical step in many synthetic routes. Catalytic hydrogenolysis stands out as the method of choice due to its mildness and efficiency. For substrates incompatible with hydrogenation, acidic cleavage provides a robust alternative. By understanding the mechanisms, protocols, and potential pitfalls associated with each method, researchers can confidently and effectively deprotect Cbz-protected intermediates like Cbz-D-Leucinol, paving the way for the successful synthesis of their target molecules.

References

- Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1984(10), 929-941.

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Mayer, J. (2022). Why does my CBz-deprotection not work? ResearchGate. [Link]

- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.

- Khurana, J. M., Sharma, M., & Sharma, S. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Monatshefte für Chemie-Chemical Monthly, 149(12), 2231-2235.

- Babu, S. N. N., Srinivasa, G. R., Santhosh, D. C., & Gowda, D. C. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.

- Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic letters, 8(15), 3279-3281.

- Warner, B. P., & Lipshutz, B. H. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(24), 5943-5948.

- Wu, Y., Zhang, Y., Yu, B., & Li, Y. (2019). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Jadhav, V. H., & Kim, H. (2013). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of organic chemistry, 78(6), 2646–2654.

- van der Heijden, G., & van der Marel, G. A. (2020).

- Anwer, M. K., Porter, R. A., & Spatola, A. F. (1987). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. International journal of peptide and protein research, 30(4), 489-497.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

Catalytic hydrogenation for Cbz group removal conditions

Initiating Search Efforts

I'm starting with focused Google searches to get data on catalytic hydrogenation for Cbz group removal. I'm focusing on the mechanism, catalysts, reaction conditions, and suitable solvents. I'm aiming to build a solid base of information from reputable sources.

Analyzing Search Results

I've moved on to analyzing the Google search results. I am looking at journals, websites, and protocols to synthesize the information. The goal is to outline the structure of the application note, keeping a logical flow of theory and application.

Planning Content Assembly

I'm now outlining the application note's structure, focusing on a clear progression from theory to application. I'll draft core content, explaining experimental choices and integrating citations from peer-reviewed journals. Quantitative data will be summarized in tables and detailed protocols drafted. Next up, I will create diagrams with Graphviz to visualize the mechanism and workflow.

Application Note: Cbz-D-Leucinol in the Synthesis of Pharmaceutical Intermediates

Executive Summary

Cbz-D-Leucinol (Benzyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate) is a pivotal chiral building block in the synthesis of metabolically stable peptidomimetics and protease inhibitors. Unlike its L-isomer counterpart, the D-configuration confers resistance to endogenous proteolysis, making it an essential scaffold for designing orally bioavailable drugs and inhibitors targeting non-mammalian enzymes (e.g., bacterial or viral proteases).

This guide details the precision handling of Cbz-D-Leucinol, focusing on racemization-free oxidation to the aldehyde (a critical pharmacophore) and activation for nucleophilic displacement . It moves beyond standard textbook descriptions to address the specific challenges of maintaining optical purity during scale-up.

Chemical Profile & Strategic Utility

| Property | Specification |

| Chemical Name | Benzyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate |

| CAS Number | 106935-18-6 (Generic D-isomer ref) |

| Molecular Formula | C14H21NO3 |

| Molecular Weight | 251.32 g/mol |

| Chiral Center | (R)-Configuration |

| Key Functionality | Primary Alcohol (Nucleophile/Oxidation Substrate) + Cbz-Protected Amine |

Strategic Role in Drug Design

-

Transition State Mimetics: The conversion of the alcohol to an aldehyde (Cbz-D-Leucinal) creates a transition state analog that reversibly forms hemiacetals with the active site serine or cysteine of proteases.

-

Metabolic Stability: Incorporation of the D-leucine backbone prevents recognition by standard peptidases, extending the in vivo half-life of peptide-based drugs.

-

Scaffold Diversity: The alcohol group serves as a versatile handle for conversion to halides, azides (for click chemistry), or epoxides (for irreversible inhibitors like epoxyketones).

Critical Protocol A: Racemization-Free Oxidation to Cbz-D-Leucinal

The oxidation of N-protected amino alcohols to amino aldehydes is the most frequent yet perilous transformation. The resulting

Methodology Selection:

-

Swern Oxidation: Effective but risky due to the requirement of triethylamine (base) which can trigger epimerization if not strictly controlled at -78°C.

-

Selected Protocol: Dess-Martin Periodinane (DMP).

-

Reasoning: DMP operates under neutral to mildly acidic conditions, significantly reducing the risk of

-epimerization compared to Swern or TEMPO/Bleach methods. It is the gold standard for high-value chiral intermediates.

-

Step-by-Step Protocol (DMP Method)

Reagents:

-

Cbz-D-Leucinol (1.0 equiv)

-

Dess-Martin Periodinane (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Sodium Thiosulfate (

) -

Sodium Bicarbonate (

)

Workflow:

-

Preparation: Dissolve Cbz-D-Leucinol (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

or Ar). Cool the solution to 0°C. -

Addition: Add Dess-Martin Periodinane (12 mmol) in one portion. The reaction is initially heterogeneous but may clarify.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 1-2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The aldehyde typically runs slightly faster than the alcohol.

-

Quench (Critical):

-

Dilute with diethyl ether (50 mL).

-

Pour into a saturated solution of

containing -

Stir vigorously until the layers separate clearly and the organic layer is clear.

-

-

Isolation: Wash the organic layer with brine, dry over

, and concentrate in vacuo at ambient temperature .-

Caution: Do not heat the water bath above 30°C. Thermal stress promotes racemization.

-

-

Purification: Flash chromatography on silica gel (neutralized with 1%

if necessary, though rapid filtration is preferred).

Self-Validating Check:

-

1H-NMR: The aldehyde proton (-CHO) appears as a singlet or doublet around

9.5-9.6 ppm. -

Racemization Check: If the signal is a messy multiplet or if satellite peaks appear, significant racemization has occurred.

Visualizing the Oxidation Pathway

Critical Protocol B: Activation for Nucleophilic Substitution

For applications requiring the replacement of the hydroxyl group (e.g., synthesis of D-leucine diamines or thioethers), the alcohol must be converted to a leaving group. The Mesylation strategy is preferred over Tosylation due to faster kinetics and easier purification.

Step-by-Step Protocol (Mesylation)

Reagents:

-

Cbz-D-Leucinol

-

Methanesulfonyl Chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

DCM

Workflow:

-

Setup: Dissolve Cbz-D-Leucinol (10 mmol) and TEA (15 mmol) in dry DCM (40 mL) at 0°C.

-

Addition: Add MsCl (12 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Completion: Stir at 0°C for 30 minutes, then allow to reach RT for 1 hour.

-

Workup: Wash with cold 1N HCl (to remove amine salts), saturated

, and brine. -

Product: The resulting mesylate is generally a solid or viscous oil that can be used directly in the next step (e.g., displacement with sodium azide to form the azide, followed by reduction to the amine).

Quality Control & Analytics

Ensuring the stereochemical integrity of Cbz-D-Leucinol derivatives is non-negotiable in pharmaceutical synthesis.

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC (C18 Column) | > 98.0% Area |

| Chiral Purity | Chiral HPLC (Chiralcel OD-H or AD-H) | > 99.5% ee (enantiomeric excess) |

| Identity | 1H-NMR (CDCl3) | Confirm Cbz multiplet (7.3 ppm) and Leucine isobutyl signals. |

| Aldehyde Content | Titration or NMR | Confirm integral of CHO proton (if oxidizing). |

Chiral HPLC Method Example:

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expectation: The D-isomer typically elutes at a distinct retention time from the L-isomer (must run racemic standard to establish method).

Synthesis Logic Map

The following diagram illustrates the divergent synthetic utility of Cbz-D-Leucinol, mapping the causality between reaction choice and pharmaceutical intermediate.

References

-

Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org. Chem.1983 , 48, 4155–4156. Link

-

Jurczak, J.; Gołębiowski, A. "Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis." Chem. Rev.1989 , 89, 149–164. Link

-

Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981 , 165–185. Link

-

Myers, A. G. et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." J. Am. Chem. Soc.1997 , 119, 6496–6511. Link

(Note: The protocols described herein are based on standard organic synthesis methodologies adapted for the specific sensitivities of chiral amino alcohols. Ensure all safety protocols for handling halogenated solvents and azides are followed.)

Application Notes & Protocols: Enantioselective Reduction of Ketones Using Cbz-D-Leucinol Derived Oxazaborolidine Catalysts

Introduction: The Imperative for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral secondary alcohols, in particular, are ubiquitous building blocks for a vast array of pharmaceuticals and natural products. The enantioselective reduction of prochiral ketones offers the most direct route to these valuable intermediates. Among the most powerful and reliable methods to achieve this transformation is the Corey-Bakshi-Shibata (CBS) reduction.[1][2] This protocol utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source to deliver high yields and exceptional levels of enantioselectivity.[3]